1H NMR and 13C NMR data for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
1H NMR and 13C NMR data for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of this critical heterocyclic intermediate. We will explore the theoretical basis for peak assignments, substantiated by the powerful electron-withdrawing effects of the nitro and bromo substituents. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and processing of high-fidelity NMR data, ensuring both accuracy and reproducibility in the laboratory.
Introduction: The Structural Significance of Substituted Indazoles
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic compound. The indazole core is a prominent scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from its ability to act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions within protein active sites.[3] The aldehyde group at the 3-position serves as a versatile synthetic handle, allowing for extensive chemical modifications to explore structure-activity relationships (SAR).[4]
Given the complexity introduced by multiple substituents, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise insights into the molecular framework at the atomic level.[5][6] This guide will interpret the spectral data by dissecting the influence of each functional group on the chemical environment of the molecule's protons and carbons.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear understanding of the molecular topology and the standardized numbering of the atoms. The structure of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is presented below, following IUPAC nomenclature for the indazole ring system.
Caption: IUPAC numbering for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -1 | ~14.5 - 15.0 | Broad Singlet (br s) | - | 1H |
| H -C=O | ~10.3 - 10.5 | Singlet (s) | - | 1H |
| H -5 | ~8.8 - 9.0 | Doublet (d) | J = 1.5 - 2.0 | 1H |
| H -7 | ~8.4 - 8.6 | Doublet (d) | J = 1.5 - 2.0 | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~188.0 |
| C -4 | ~148.0 - 150.0 |
| C -3 | ~145.0 |
| C -7a | ~142.0 |
| C -5 | ~128.0 |
| C -3a | ~125.0 |
| C -7 | ~118.0 |
| C -6 | ~115.0 |
In-Depth Spectral Interpretation
The rationale behind these assignments is grounded in fundamental NMR principles, where the chemical shift of a nucleus is dictated by its local electronic environment.[8][9]
Expertise & Experience: Causality in ¹H NMR Assignments
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NH-1 Proton (~14.5 - 15.0 ppm): The indazole N-H proton is inherently acidic and its signal is typically found far downfield.[10] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this signal is preserved and often broadened due to slow to intermediate exchange rates with trace amounts of water and quadrupolar coupling with the ¹⁴N nucleus. Its highly deshielded nature is a hallmark of N-H protons in heteroaromatic systems.
-
Aldehyde Proton (~10.3 - 10.5 ppm): Aldehydic protons resonate in a distinct region of the spectrum (9-10 ppm) due to the magnetic anisotropy of the carbonyl group and the deshielding effect of the electronegative oxygen atom.[11] The presence of the electron-withdrawing indazole ring further shifts this proton downfield. It appears as a sharp singlet as it has no adjacent proton neighbors to couple with.
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Aromatic Protons H-5 (~8.8 - 9.0 ppm) and H-7 (~8.4 - 8.6 ppm): The aromatic region provides the most telling structural information.
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Deshielding Effect of -NO₂: The nitro group at C-4 exerts a powerful deshielding effect. H-5, being in the ortho position, will experience the most significant downfield shift, placing it at an exceptionally high chemical shift for an aromatic proton.
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Anisotropic Effect of -NO₂: The magnetic anisotropy of the nitro group can further influence the chemical shifts of nearby protons.
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Coupling: H-5 and H-7 are situated meta to each other on the benzene ring. This results in a small but observable meta-coupling (⁴JH,H), which will split both signals into doublets with a coupling constant typically in the range of 1.5-2.0 Hz.[11]
-
Trustworthiness: Logic in ¹³C NMR Assignments
The ¹³C NMR spectrum provides a map of the carbon backbone. The assignments are validated by considering the electronegativity and resonance effects of the substituents.
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Carbonyl Carbon (~188.0 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift, which is a definitive diagnostic peak.
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Quaternary Carbons (C-3, C-3a, C-4, C-6, C-7a): These carbons bear no protons and their signals are often of lower intensity.
-
C-4 (~148.0 - 150.0 ppm): The carbon directly attached to the highly electronegative nitro group will be strongly deshielded and is predicted to be the most downfield of the aromatic carbons.
-
C-3, C-7a: These carbons are part of the pyrazole ring and are influenced by the adjacent nitrogen atoms and the aldehyde substituent (for C-3). Their chemical shifts are typically high in indazole systems.[12]
-
C-6: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," although this effect is less pronounced than the deshielding from the nitro group.
-
-
Protonated Carbons (C-5, C-7): These signals can be unambiguously confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment. The strong deshielding of H-5 will correlate with a downfield shift for C-5.
Authoritative Grounding: A Self-Validating Experimental Protocol
The acquisition of high-quality, reproducible NMR data is not trivial. The following protocol is designed as a self-validating system, incorporating best practices to ensure data integrity.
Sample Preparation
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Mass Measurement: Accurately weigh approximately 10-15 mg of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde. Causality: This mass ensures sufficient concentration for a strong ¹³C NMR signal within a reasonable acquisition time.
-
Solvent Selection: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ is an excellent solvent for polar aromatic compounds and, crucially, its low proton exchange rate allows for the observation of the N-H proton signal.[13]
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
The following parameters are based on a standard 500 MHz NMR spectrometer.[14]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition:
-
Scans: 16 scans.
-
Relaxation Delay (D1): 5.0 seconds. Causality: A long relaxation delay is critical to allow all protons, especially those in the aromatic system, to fully relax between pulses, ensuring accurate signal integration.
-
Spectral Width: -2 to 16 ppm.
¹³C NMR Acquisition:
-
Mode: Proton-decoupled. Causality: Decoupling removes ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and improving the signal-to-noise ratio.
-
Scans: 1024 scans. Causality: A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Relaxation Delay (D1): 2.0 seconds.
Data Processing
-
Fourier Transform: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm. Reference the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm. Trustworthiness: Accurate referencing against a known internal standard is fundamental for comparing data across different experiments and with literature values.[14]
-
Analysis: Integrate the ¹H signals and pick peaks for both spectra to generate the final data tables.
Conclusion
The structural characterization of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the technique's power in modern chemistry. By understanding the predictable and profound electronic effects of the bromo, nitro, and aldehyde substituents, a complete and confident assignment of all proton and carbon resonances is achievable. The methodologies and interpretations presented in this guide provide a robust framework for researchers, ensuring the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and materials science.
References
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